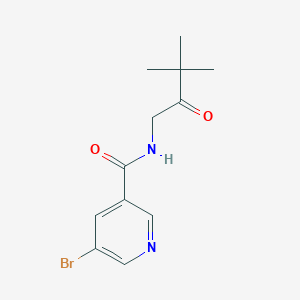
5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide, also known as BRD 7232, is a small molecule inhibitor that has been widely used in scientific research. This compound is a potent and selective inhibitor of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression.
作用機序
5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide 7232 binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones. This leads to the displacement of BET proteins from chromatin and the subsequent downregulation of gene expression. This mechanism of action has been validated by various studies that have shown that 5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide 7232 specifically targets BET proteins and does not affect other bromodomain-containing proteins.
Biochemical and Physiological Effects
5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide 7232 has been shown to have potent antiproliferative effects in various cancer cell lines. This is attributed to the downregulation of oncogenes that are regulated by BET proteins. Additionally, 5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide 7232 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. These effects make 5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide 7232 a promising therapeutic agent for cancer and inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide 7232 in lab experiments is its specificity for BET proteins. This allows for the selective modulation of gene expression and the study of BET protein function. However, one limitation of using 5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide 7232 is its relatively short half-life, which requires frequent dosing in cell culture experiments. Additionally, the effects of 5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide 7232 may be cell type-specific, which should be taken into consideration when interpreting the results of experiments.
将来の方向性
The use of 5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide 7232 in scientific research is still expanding, with various future directions being explored. One potential direction is the development of more potent and selective BET inhibitors that can be used in clinical settings. Additionally, the combination of 5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide 7232 with other therapeutic agents is being investigated to enhance its efficacy in cancer treatment. Finally, the role of BET proteins in various diseases, such as neurodegenerative diseases and cardiovascular diseases, is being studied, which may lead to the development of novel therapies.
Conclusion
In conclusion, 5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide 7232 is a small molecule inhibitor that has been widely used in scientific research to study the function of BET proteins. Its specificity for BET proteins and its potent antiproliferative and anti-inflammatory effects make it a promising therapeutic agent for cancer and inflammatory diseases. With ongoing research, 5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide 7232 may have even more applications in the future.
合成法
The synthesis of 5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide 7232 involves the reaction of 5-bromo-3-carboxypyridine with 3,3-dimethyl-2-oxobutyryl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain the final compound. This synthesis method has been optimized to produce high yields of pure 5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide 7232.
科学的研究の応用
5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide 7232 has been extensively used in scientific research as a tool to study the function of BET proteins. BET proteins are involved in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery. By inhibiting BET proteins, 5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide 7232 can modulate gene expression and provide insight into the role of BET proteins in various cellular processes.
特性
IUPAC Name |
5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-12(2,3)10(16)7-15-11(17)8-4-9(13)6-14-5-8/h4-6H,7H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWECHFOJWBWVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CNC(=O)C1=CC(=CN=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(3,3-dimethyl-2-oxobutyl)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


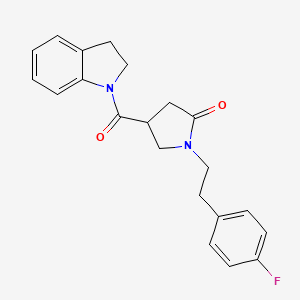

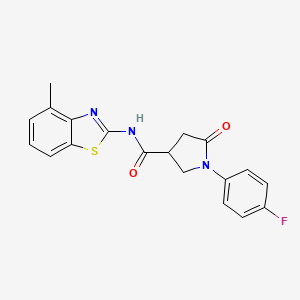
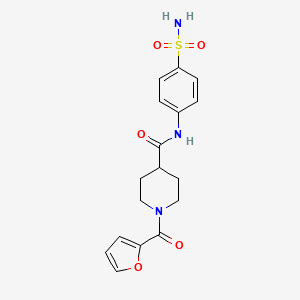

![3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7595699.png)
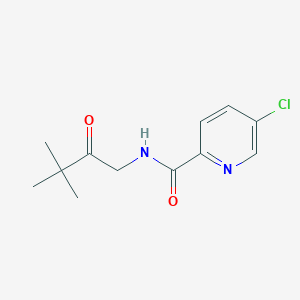
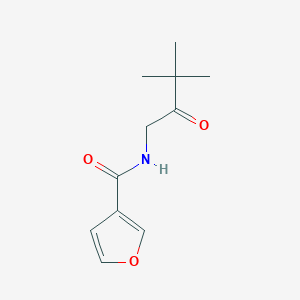

![4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid](/img/structure/B7595730.png)
![3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7595744.png)

